molecular formula C21H20O3 B11657646 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11657646
M. Wt: 320.4 g/mol
InChI Key: FQRHOHYQPVDGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C21H20O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the core benzo[c]chromen structure. This can be achieved through a cyclization reaction involving appropriate precursors such as phenols and aldehydes.

    Etherification: The next step involves the introduction of the 3-methylbenzyl group through an etherification reaction. This is typically done using a suitable base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF).

    Hydrogenation: The final step involves the hydrogenation of the intermediate product to achieve the tetrahydro form. This can be done using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade equipment and reagents. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the aromatic rings or reduce any carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of benzylic ketones or aldehydes.

    Reduction: Fully hydrogenated benzo[c]chromen derivatives.

    Substitution: Various substituted benzo[c]chromen derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential anti-inflammatory and antioxidant properties. It is being investigated for its ability to modulate biological pathways involved in inflammation and oxidative stress.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may interact with enzymes and receptors, altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Uniqueness

Compared to similar compounds, 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-methylbenzyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

3-[(3-methylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H20O3/c1-14-5-4-6-15(11-14)13-23-16-9-10-18-17-7-2-3-8-19(17)21(22)24-20(18)12-16/h4-6,9-12H,2-3,7-8,13H2,1H3

InChI Key

FQRHOHYQPVDGHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.